molecular formula C10H15NO3S4 B2592697 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide CAS No. 2415553-65-8

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2592697
CAS No.: 2415553-65-8
M. Wt: 325.47
InChI Key: XZKJVDQRZPMXPB-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a 1,4-dithiepan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring and the 1,4-dithiepan moiety. The thiophene ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The 1,4-dithiepan moiety can be prepared by the reaction of diols with sulfur sources under acidic conditions . The final step involves the sulfonation of the thiophene ring and the coupling of the sulfonamide group with the 1,4-dithiepan moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The thiophene ring may also play a role in the compound’s bioactivity by interacting with cellular membranes or other biological structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the sulfonamide group and the 1,4-dithiepan moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S4/c12-10(7-15-4-5-16-8-10)6-11-18(13,14)9-2-1-3-17-9/h1-3,11-12H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJVDQRZPMXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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